2'-Cyano-3-phenylpropiophenone
Overview
Description
2’-Cyano-3-phenylpropiophenone is a chemical compound with the molecular formula C16H13NO. It belongs to the class of aryl ketones and is commonly used as a precursor in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a cyano group and a phenyl group attached to a propiophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-3-phenylpropiophenone typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by the addition of a cyano group. One common method is the Knoevenagel condensation reaction, where benzaldehyde and acetophenone are reacted in the presence of a base such as piperidine or pyridine to form the intermediate product, which is then treated with a cyanide source like sodium cyanide or potassium cyanide to introduce the cyano group .
Industrial Production Methods
In an industrial setting, the production of 2’-Cyano-3-phenylpropiophenone may involve large-scale Knoevenagel condensation followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Cyano-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Cyano-3-phenylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, altering their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure with a cyano group attached to a benzyl group.
Phenylacetonitrile: Contains a cyano group attached to a phenyl group via a methylene bridge.
3-Phenylpropiophenone: Lacks the cyano group but has a similar phenylpropiophenone backbone.
Uniqueness
2’-Cyano-3-phenylpropiophenone is unique due to the presence of both a cyano group and a phenyl group on the propiophenone backbone. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-(3-phenylpropanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-8-4-5-9-15(14)16(18)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDUKJYCRYKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643968 | |
Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-06-2 | |
Record name | 2-(1-Oxo-3-phenylpropyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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